Chiral Recognition and Receptor Affinity: D-2Pal Isomer Essential for SST2 Antagonist Binding
In a direct head-to-head comparison of diastereomeric somatostatin receptor subtype 2 (SST2) antagonists, the D-configured 2-pyridylalanine (d2Pal) derivative completely lacked receptor recognition and binding affinity, whereas the L-configured (l2Pal) counterpart retained binding activity [1]. This demonstrates that chirality at the alpha-carbon is a non-negotiable determinant of biological function for 2-pyridylalanine-containing peptides targeting SST2.
| Evidence Dimension | SST2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | d2Pal derivative: No binding detected |
| Comparator Or Baseline | l2Pal derivative: KD = 0.18 ± 0.02 nM |
| Quantified Difference | Complete loss of binding (>1000-fold difference in KD, inferred from no detectable binding vs. 0.18 nM) |
| Conditions | In vitro saturation binding assay with [177Lu]Lu-DOTA-[xPal3]-LM3 peptides on SST2 receptor-expressing cells |
Why This Matters
This data underscores that the (R)-enantiomer (Fmoc-D-2-pyridylalanine) is indispensable for applications where SST2 receptor interaction is not desired or for studying the stereochemical requirements of receptor binding, whereas the (S)-enantiomer is required for agonist/antagonist development. Procurement of the incorrect enantiomer would lead to a complete loss of the intended biological activity.
- [1] Kostenis, E., et al. (2025). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. EJNMMI Radiopharmacy and Chemistry, 10, Article 35. DOI: 10.1186/s41181-025-00363-6 View Source
